molecular formula C19H14O2 B5701899 1-naphthyl 3-phenylacrylate

1-naphthyl 3-phenylacrylate

Cat. No. B5701899
M. Wt: 274.3 g/mol
InChI Key: ILDQBAOOYYSRDQ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthyl 3-phenylacrylate is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a member of the acrylate family and is commonly used in the synthesis of various organic compounds. The compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-naphthyl 3-phenylacrylate is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
1-naphthyl 3-phenylacrylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-naphthyl 3-phenylacrylate in lab experiments is its versatility. The compound can be easily synthesized and purified, making it readily available for use in various experiments. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-naphthyl 3-phenylacrylate. One potential direction is the development of novel synthetic methods for the compound. Another direction is the study of the compound's potential use as a fluorescent probe for the detection of various biomolecules. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential use as an anticancer agent.

Synthesis Methods

The synthesis of 1-naphthyl 3-phenylacrylate can be achieved through various methods. One of the most common methods involves the reaction of naphthalene and phenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

1-naphthyl 3-phenylacrylate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

naphthalen-1-yl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDQBAOOYYSRDQ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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